molecular formula C12H7F5O2 B11844172 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene

Cat. No.: B11844172
M. Wt: 278.17 g/mol
InChI Key: VWHOGLMOSVMHTG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a naphthalene core. One common method involves the use of difluoromethylation and trifluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl phenyl sulfone, while trifluoromethylation can be carried out using trifluoromethylating agents like Umemoto reagent IV .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can undergo substitution reactions where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. These interactions can modulate biological pathways, resulting in potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)naphthalene: Similar in structure but lacks the difluoromethoxy group.

    2-(Difluoromethoxy)naphthalene: Similar in structure but lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)naphthalene: Similar in structure but lacks the difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

6-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)19-12(15,16)17/h1-6,11H

InChI Key

VWHOGLMOSVMHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

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